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Compound of Interest |

Compound Name: 4-(4-Chlorophenoxy)benzonitrile
CAS No.: 74448-92-3
Cat. No.: B1353062
. J

Technical Monograph: 4-(4-Chlorophenoxy)benzonitrile CAS Registry Number: 74448-92-3
Document Type: Technical Reference & Experimental Guide Version: 1.0[1]

Executive Summary & Chemical Identity

4-(4-Chlorophenoxy)benzonitrile is a diaryl ether widely utilized as a high-value intermediate
in the synthesis of agrochemicals (specifically broad-spectrum fungicides) and pharmaceutical
candidates targeting inflammatory pathways.[1] Structurally, it consists of a benzonitrile moiety
linked via an ether oxygen to a para-chlorobenzene ring.[1] This ether linkage confers
significant chemical stability, while the nitrile group serves as a versatile "chemical handle" for
transformation into acids, amides, or amines.[1]

Chemical Structure: The molecule exhibits a "bent" geometry around the central oxygen atom
(C-O-C angle approx. 118-120°), disrupting planarity and influencing its solubility profile and
packing density in the solid state.[1]
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Identifier

Value

IUPAC Name

4-(4-Chlorophenoxy)benzonitrile

Common Synonyms

4-Chloro-4'-cyanodiphenyl ether; p-(p-

Chlorophenoxy)benzonitrile

CAS Number 74448-92-3

Molecular Formula C13HsCINO

Molecular Weight 229.66 g/mol

SMILES N#CC1=CC=C(OC2=CC=C(Cl)C=C2)C=C1

Physicochemical Properties Profile

The following data aggregates experimental values from industrial certificates of analysis and

standard chemical databases.

Table 1: Physical Data Summary

Property Value / Range Condition / Note
Physical State Solid (Crystalline Powder) at 20°C, 1 atm
Color White to Off-White High purity (>98%)
) ) Sharp melting range indicates
Melting Point 84.0-88.0 °C ] o
high crystallinity [1][2]
N ) at 0.6 mmHg (Vacuum
Boiling Point 160 °C o ]
distillation required) [2]
. ) Methanol, DMSO, DMF,
Solubility (Organic) Soluble
Chloroform
Solubility (Aqueous) Insoluble Hydrophobic diaryl core
Flash Point 168.4 °C Predicted (Closed Cup)
Purity Standard > 98.0% (GC) Standard industrial grade [2]
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Spectroscopic Signature (Predicted):
e IR Spectrum: Distinct nitrile (

) stretch at ~2220-2230 cm~1.[1] Aryl ether (
) stretch bands appear between 1200-1275 cm~1.[1]

e 1H NMR (DMSO-de): Two sets of AA'BB' coupling patterns. The protons ortho to the nitrile
are deshielded (approx.[1] 7.8 ppm), while protons ortho to the ether linkage are shielded
(approx.[1] 7.0-7.2 ppm).[1]

Synthesis Protocol: Nucleophilic Aromatic
Substitution (SnAr)

The most robust industrial synthesis involves the coupling of 4-chlorophenol with 4-
fluorobenzonitrile (or 4-chlorobenzonitrile, though less reactive) mediated by a weak base in a
polar aprotic solvent.[1]

Mechanism of Action

The reaction proceeds via an SnAr mechanism.[1] The electron-withdrawing nitrile group on the
fluorobenzene ring activates the para-position, making it susceptible to nucleophilic attack by
the phenoxide ion generated in situ from 4-chlorophenol.[1]

Experimental Workflow

Reagents:

4-Fluorobenzonitrile (1.0 eq)[1]

4-Chlorophenol (1.1 eq)[1]

Potassium Carbonate (

), anhydrous (1.5 eq)[1]

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1][2]

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


http://www.orgsyn.org/demo.aspx?prep=CV3P0646
http://www.orgsyn.org/demo.aspx?prep=CV3P0646
http://www.orgsyn.org/demo.aspx?prep=CV3P0646
http://www.orgsyn.org/demo.aspx?prep=CV3P0646
http://www.orgsyn.org/demo.aspx?prep=CV3P0646
http://www.orgsyn.org/demo.aspx?prep=CV3P0646
http://www.orgsyn.org/demo.aspx?prep=CV3P0646
http://www.orgsyn.org/demo.aspx?prep=CV3P0646
http://www.orgsyn.org/demo.aspx?prep=CV3P0646
http://www.orgsyn.org/demo.aspx?prep=CV3P0646
http://www.orgsyn.org/demo.aspx?prep=CV3P0646
http://www.orgsyn.org/demo.aspx?prep=CV3P0646
https://www.bldpharm.com/products/623-03-0.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Protocol Steps:

e Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, dissolve 4-chlorophenol (1.1 eq) in DMF (approx. 5 mL per mmol).

o Deprotonation: Add anhydrous

(1.5 eq). Stir at room temperature for 15 minutes to facilitate the formation of the potassium
phenoxide salt. Note: The solution may change color slightly.[1]

o Addition: Add 4-fluorobenzonitrile (1.0 eq) to the mixture.
o Reaction: Heat the reaction mixture to 90-100°C under an inert atmosphere (

or Ar). Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.[1][3]
Complete conversion typically occurs within 4—6 hours.[1][4]

e Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly into
crushed ice/water (10x volume of DMF). The product will precipitate as a white to pale yellow
solid.[1]

« |solation: Filter the solid using a Buchner funnel. Wash the cake copiously with water to
remove residual DMF and inorganic salts.[1]

 Purification: Recrystallize the crude solid from hot Ethanol or Methanol to yield pure 4-(4-
Chlorophenoxy)benzonitrile as white needles.
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Figure 1: SnAr Synthesis Pathway. The electron-deficient nitrile ring facilitates the displacement
of fluoride by the phenoxide.[1]

Structural Applications in Drug Design

The 4-(4-Chlorophenoxy)benzonitrile scaffold is a privileged structure in medicinal chemistry,
often referred to as a "bi-aryl ether linker."[1]

1. Metabolic Stability: The ether oxygen is metabolically robust compared to esters or amides,
resisting hydrolysis in plasma.[1] The chlorine atom at the para-position blocks metabolic
oxidation (hydroxylation) at the most reactive site of the phenyl ring, extending the half-life (

) of the parent drug.[1]

2. Pharmacophore Geometry: The bond angle of the ether oxygen allows the two aromatic
rings to adopt a "twisted" conformation relative to each other.[1] This is critical for fitting into
hydrophobic pockets of enzymes where a rigid, planar biphenyl system would face steric
clashes.[1]

3. Key Targets:
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e LTA4H Inhibitors: Derivatives of this scaffold have been explored as inhibitors of Leukotriene
A4 Hydrolase, a target for preventing cardiac inflammation [3].[1][5]

e Agrochemicals: It serves as a precursor to Difenoconazole-class fungicides, where the nitrile
is converted to a heterocycle or used as a branch point.[1]
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Figure 2: Functional mapping of the scaffold showing reactive sites and downstream
applications.[1][2]

Handling, Safety, and Storage

Hazard Classification (GHS):

» Signal Word: Warning

e H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[6]
o H315/H319: Causes skin irritation and serious eye irritation [1][2].[1][6]
Storage Protocol:

o Temperature: Store at room temperature (15-25°C).
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+ Atmosphere: Keep container tightly closed. While not highly hygroscopic, storage under dry
conditions is recommended to prevent hydrolysis of the nitrile over long periods.[1]

« Incompatibility: Avoid strong oxidizing agents and strong acids (which may hydrolyze the
nitrile to a carboxylic acid).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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